N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S3/c15-20(16,13-2-1-5-18-13)14-7-12-6-11(9-19-12)10-3-4-17-8-10/h1-6,8-9,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLBKLZWAKPXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Furan-3-yl)thiophen-2-ylmethanamine
Route A: Suzuki-Miyaura Cross-Coupling
- Step 1 : 2,4-Dibromothiophene undergoes regioselective coupling with furan-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C for 12 h, yielding 4-(furan-3-yl)-2-bromothiophene (78% yield).
- Step 2 : Lithiation of the bromothiophene with n-BuLi (-78°C) followed by quenching with DMF generates 4-(furan-3-yl)thiophene-2-carbaldehyde (82% yield).
- Step 3 : Reductive amination with ammonium acetate and NaBH₃CN in MeOH produces the primary amine (65% yield, purity >95% by HPLC).
Route B: Direct Alkylation
- Step 1 : Bromination of 4-(furan-3-yl)thiophene-2-methanol using PBr₃ in CH₂Cl₂ yields the corresponding benzyl bromide (89% yield).
- Step 2 : Gabriel synthesis with potassium phthalimide in DMF (120°C, 6 h) followed by hydrazinolysis liberates the amine (74% overall yield).
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 65 | 74 |
| Purification Method | Flash Chromatography (SiO₂, EtOAc/Hexane) | Recrystallization (EtOH/H₂O) |
| Scalability | >100 g | <50 g |
Sulfonylation with Thiophene-2-sulfonyl Chloride
Standard Protocol :
- Dissolve 4-(furan-3-yl)thiophen-2-ylmethanamine (1 eq) in anhydrous DCM under N₂.
- Add Et₃N (2.5 eq) and thiophene-2-sulfonyl chloride (1.2 eq) dropwise at 0°C.
- Warm to room temperature and stir for 4 h (reaction monitored by TLC, Rf = 0.3 in 1:1 EtOAc/Hexane).
- Quench with ice-water, extract with DCM (3×), dry over MgSO₄, and concentrate.
- Purify via flash chromatography (SiO₂, gradient elution 20→50% EtOAc/Hexane) to isolate the product as a white solid (85% yield, mp 182–184°C).
Key Optimization Findings :
- Base Selection : Et₃N outperforms DIPEA or pyridine, minimizing side-product formation.
- Solvent Effects : DCM provides superior solubility compared to THF or MeCN.
- Temperature Control : Reactions below 10°C prevent sulfonamide N-sulfonation byproducts.
Alternative Synthetic Routes
One-Pot Tandem Coupling-Sulfonylation
A streamlined approach combines cross-coupling and sulfonylation in a single reactor:
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables iterative sulfonylation and cleavage:
- Load 4-(furan-3-yl)thiophen-2-ylmethanamine onto resin via N-Fmoc protection.
- Sulfonylate with thiophene-2-sulfonyl chloride/TEA in DMF (12 h, rt).
- Cleave with TFA/H₂O (95:5) to obtain product (52% yield, >90% purity).
Characterization and Analytical Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 3.6 Hz, 1H, thiophene-H), 7.78 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45 (s, 1H, furan-H), 6.92 (s, 1H, furan-H), 4.65 (s, 2H, -CH₂-), 3.21 (s, 1H, -NH-).
- HRMS : m/z calcd for C₁₃H₁₀N₂O₃S₂ [M+H]⁺ 319.0392, found 319.0389.
Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| Melting Point | 182–184°C | DSC |
| LogP | 3.1 ± 0.2 | Shake-flask |
| Aqueous Solubility | 0.09 mg/mL (25°C) | USP method |
Industrial-Scale Considerations
Challenge
- Thiophene-2-sulfonyl chloride instability : Degrades above 40°C, requiring cold-chain handling.
- Furan ring sensitivity : Prone to ring-opening under strong acidic conditions.
Solutions
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the thiophene or furan rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide exhibit significant antiviral properties. For instance, derivatives containing furan and thiophene moieties have shown inhibition against viruses such as SARS-CoV and Dengue virus. The structure-activity relationship suggests that specific substitutions enhance activity against viral targets, particularly through interactions with viral proteins or host cell receptors.
Case Study: Antiviral Efficacy
A study reported that certain furan-containing compounds displayed EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency. Additionally, in vitro assessments demonstrated low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 μM, suggesting a favorable therapeutic index for these compounds.
Anticancer Potential
The anticancer efficacy of this compound has also been explored. Modifications in the furan and thiophene substituents significantly affect anticancer activity. For example, one derivative achieved an IC50 of 12 μM against the A549 lung cancer cell line, highlighting the importance of structural optimization for enhancing therapeutic effects.
Case Study: Structural Optimization
In a series of investigations on cyclopentane derivatives, it was found that specific substitutions could enhance anticancer activity against various cancer cell lines. This underscores the potential for developing targeted therapies based on the structural characteristics of this compound.
Organic Synthesis Applications
The synthesis of this compound typically involves multi-step synthetic routes that allow for precise modifications to tailor biological activity. Recent advancements have introduced stable alternatives to traditional sulfonyl chloride species in the synthesis of sulfonamides, enhancing the efficiency and safety of these processes .
Synthetic Pathways
- Formation of Heterocycles : The furan and thiophene rings can be synthesized through cyclization reactions involving appropriate precursors.
- Functionalization : Aminolysis reactions can yield functionalized sulfonamides with potential biological utility.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide stands out due to its unique combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The compound features a unique structure comprising a furan ring, thiophene rings, and a sulfonamide group. The presence of these functional groups is significant for its biological activity, as they can influence interactions with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds containing thiophene and furan moieties exhibit notable antimicrobial activity. For instance, derivatives of this compound have been evaluated for their effectiveness against various pathogens.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of related compounds, revealing minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These results suggest that the sulfonamide group enhances the compound's ability to inhibit bacterial growth effectively .
Antiviral Activity
The compound's structural features also suggest potential antiviral properties. A comprehensive review highlighted that N-Heterocycles, including those with furan and thiophene components, have shown promise as antiviral agents by inhibiting viral replication through various mechanisms .
Anticancer Potential
This compound has been investigated for its anticancer activity. In vitro studies demonstrated that derivatives could induce cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes, including acid-base balance .
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, leading to cytotoxicity in cancer cells.
Medicinal Chemistry Applications
The unique structure of this compound positions it as a candidate for further drug development. Its ability to act as an antimicrobial, antiviral, and anticancer agent makes it a versatile scaffold for synthesizing new therapeutic agents.
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing drugs to improve treatment outcomes for infections and cancers.
Q & A
Q. What are the standard synthetic routes for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the furan-thiophene intermediate via coupling reactions between furan-3-yl and thiophene precursors under palladium-catalyzed cross-coupling conditions.
- Step 2: Sulfonamide linkage introduction by reacting the intermediate with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to deprotonate the amine .
- Optimization: Continuous flow reactors improve efficiency by enhancing mixing and heat transfer, while catalytic methods (e.g., Pd catalysts) reduce side reactions . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- Spectroscopy:
- NMR (1H/13C): Assigns proton and carbon environments, confirming regiochemistry of the furan and thiophene rings .
- IR: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier Molecular Orbitals (HOMO/LUMO): Predicts charge transfer behavior and redox potential. Exact exchange terms improve accuracy for systems with aromatic heterocycles .
- Electrostatic Potential Maps: Highlights nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., sulfonamide as an electron-deficient region) .
- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, aiding in solubility predictions for biological assays .
Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from:
- Assay Variability: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardized protocols (CLSI guidelines) minimize variability .
- Meta-Analysis: Pooling data from multiple studies to identify trends. For example, furan-thiophene hybrids consistently show higher activity against S. aureus due to enhanced membrane penetration .
- Reproducibility Studies: Independent validation of synthesis and bioassay conditions to confirm activity thresholds .
Q. How do structural modifications at specific positions influence the compound's binding affinity to biological targets?
Structure-Activity Relationship (SAR) studies focus on:
- Thiophene Substituents: Adding electron-withdrawing groups (e.g., -Br) at the 5-position increases hydrophobic interactions with bacterial efflux pump inhibitors .
- Furan Ring Modifications: Replacing furan-3-yl with pyrazole enhances π-π stacking in kinase binding pockets, as shown in docking simulations (AutoDock Vina) .
- Sulfonamide Linkers: Lengthening the methylene spacer improves flexibility, enabling better alignment with target active sites (e.g., carbonic anhydrase IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
